molecular formula C23H17BrN2O4 B2679184 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-59-9

3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2679184
CAS RN: 862830-59-9
M. Wt: 465.303
InChI Key: KIVHMKCPHMDCAO-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as BBMC, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Potential Antipsychotic Agents

Studies have synthesized and evaluated the properties of compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for their affinity for dopamine D-2 receptors, aiming to explore their potential as antipsychotic agents. Such compounds, by virtue of their structural similarity to 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, highlight the relevance in the development of drugs with a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990).

Melanoma Imaging and Treatment

Research on radioiodinated N-(dialkylaminoalkyl)benzamides, with variations in phenyl substituents, demonstrates significant melanoma uptake and tissue selectivity. This suggests the potential for compounds like 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in melanoma imaging and possibly treatment, owing to their structural features facilitating tumor uptake and selectivity (Eisenhut et al., 2000).

Chemical Synthesis and Drug Design

In synthetic chemistry, compounds with the benzofuran moiety are key intermediates in the synthesis of diverse pharmacologically active molecules. Techniques such as the Ugi four-component reaction followed by microwave-assisted reactions have been utilized to synthesize highly functionalized benzofuran-2-carboxamides. This underscores the importance of compounds with benzofuran and benzamide functionalities in facilitating the development of novel therapeutic agents (Han et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Compounds structurally related to 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide have been explored for their inhibitory activity against enzymes like poly(ADP-ribose) synthetase. This enzyme plays a significant role in DNA repair processes, and its inhibition has therapeutic implications in conditions like cancer and neurodegeneration (Purnell & Whish, 1980).

Anion Binding and Molecular Recognition

The study of N-(o-methoxybenzamido)thioureas, which share functional groups with 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, has provided insights into the role of intramolecular hydrogen bonding in enhancing anion binding affinity. Such compounds are pivotal in the design of molecular sensors and receptors, highlighting the importance of structural elements in molecular recognition processes (Jiang et al., 2010).

properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-15-8-6-7-14(13-15)25-23(28)21-20(17-10-3-5-12-19(17)30-21)26-22(27)16-9-2-4-11-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVHMKCPHMDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

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